molecular formula C24H24N2O2 B4623585 3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE

3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE

Cat. No.: B4623585
M. Wt: 372.5 g/mol
InChI Key: BYELSZZXJNTBOR-UHFFFAOYSA-N
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Description

3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE is a complex organic compound with a molecular formula of C24H24N2O2 This compound is characterized by its unique structure, which includes two phenyl groups and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE typically involves the acylation of an appropriate amine with 3-phenylpropionyl chloride, followed by reduction of the resulting amide. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropanoic acid
  • 3-Phenylpropanol
  • N-Phenylpropionamide

Uniqueness

3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological systems .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenyl-N-[3-(3-phenylpropanoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-23(16-14-19-8-3-1-4-9-19)25-21-12-7-13-22(18-21)26-24(28)17-15-20-10-5-2-6-11-20/h1-13,18H,14-17H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYELSZZXJNTBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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